トリコサン酸エチル

概要

説明

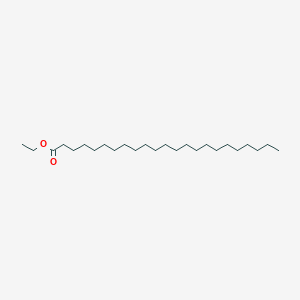

Ethyl tricosanoate is a long-chain saturated fatty acid ethyl ester with the molecular formula C₂₅H₅₀O₂ and a molecular weight of 382.66 g/mol . It is found in small amounts in certain plants like C. conicum . This compound is known for its role in reducing the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .

科学的研究の応用

Ethyl tricosanoate has several applications in scientific research:

作用機序

Ethyl tricosanoate is a long-chain saturated fatty acid ethyl ester . It is a biochemical assay reagent that exists in small amounts in C. conicum .

Target of Action

The primary target of ethyl tricosanoate is the delta toxin produced by Staphylococcus aureus . This toxin is known to cause hemolytic activity on human erythrocytes .

Mode of Action

Ethyl tricosanoate interacts with the delta toxin by reducing its hemolytic activity . This means it decreases the ability of the toxin to lyse or break down red blood cells .

Result of Action

The primary result of ethyl tricosanoate’s action is the reduction of the hemolytic activity of the Staphylococcus aureus delta toxin . This leads to a decrease in the lysis of red blood cells, potentially preventing anemia and other complications associated with hemolysis .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl tricosanoate can be synthesized through the esterification of tricosanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, ethyl tricosanoate is produced using similar esterification processes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs .

Types of Reactions:

Oxidation: Ethyl tricosanoate can undergo oxidation reactions, typically resulting in the formation of tricosanoic acid and other oxidized derivatives.

Reduction: Reduction of ethyl tricosanoate can lead to the formation of tricosanol.

Substitution: This compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Tricosanoic acid.

Reduction: Tricosanol.

Substitution: Depending on the nucleophile, various substituted tricosanoates can be formed.

類似化合物との比較

Methyl tricosanoate: Another ester of tricosanoic acid, differing only in the alcohol component.

Ethyl arachidate: An ethyl ester of arachidic acid, similar in structure but with a shorter carbon chain.

Ethyl hexanoate: A shorter-chain ethyl ester, used primarily in flavorings and fragrances.

Uniqueness: Ethyl tricosanoate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other fatty acid ethyl esters .

生物活性

Ethyl tricosanoate is a long-chain saturated fatty acid ethyl ester, primarily derived from tricosanoic acid and ethanol. This compound has garnered attention due to its potential biological activities, particularly in relation to its interactions with bacterial toxins and its applications in various scientific fields.

- Molecular Formula : C₂₅H₅₀O₂

- Molecular Weight : 382.66 g/mol

- Structure : Characterized by a long hydrophobic carbon chain, which contributes to its lipid-like properties and solubility in organic solvents.

Ethyl tricosanoate primarily interacts with the delta toxin produced by Staphylococcus aureus. The compound has been shown to reduce the hemolytic activity of this toxin, which is significant in microbiological research aimed at understanding bacterial pathogenesis and developing therapeutic strategies.

Target of Action

- Delta Toxin of Staphylococcus aureus : Ethyl tricosanoate reduces the hemolytic activity, potentially mitigating the effects of this toxin on host cells.

Antibacterial Properties

Research indicates that ethyl tricosanoate may exhibit antibacterial properties by interfering with bacterial toxins. Its ability to reduce hemolysis suggests it could play a role in combating infections caused by Staphylococcus aureus.

Interaction with Cell Membranes

Due to its lipid nature, ethyl tricosanoate is hypothesized to interact with cell membranes, potentially influencing membrane fluidity and permeability. This interaction could affect cellular signaling pathways, although further studies are required to elucidate these mechanisms fully.

Applications in Research

Ethyl tricosanoate is utilized in various fields including:

- Analytical Chemistry : Used as a standard for quantifying fatty acids in lipid mixtures.

- Microbiology : Studied for its potential to inhibit bacterial toxins.

- Flavor Chemistry : Contributes to the flavor profile of certain alcoholic beverages like Scotch whisky.

Case Studies and Research Findings

-

Study on Hemolytic Activity Reduction :

- A study demonstrated that ethyl tricosanoate significantly reduced the hemolytic activity of Staphylococcus aureus delta toxin. This reduction was quantified using hemolysis assays, indicating its potential therapeutic role against bacterial infections.

- Infant Nutrition Research :

-

Potential Pharmacokinetic Studies :

- Preliminary research suggests that ethyl tricosanoate may influence pharmacokinetics due to its interactions with lipid membranes. Further studies are needed to explore how it affects drug absorption and metabolism within biological systems.

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDXLFVAIKCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171336 | |

| Record name | Ethyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-07-7 | |

| Record name | Tricosanoic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl tricosanoate and where has it been found in nature?

A1: Ethyl tricosanoate is a long-chain fatty acid ester. While not extensively studied on its own, it has been identified as a constituent of complex mixtures derived from natural sources.

Q2: Are there other similar long-chain fatty acid esters found in nature, and do they exhibit any biological activities?

A2: Yes, several long-chain fatty acid esters have been isolated from natural sources, and some have shown promising biological activities. For instance, in a study focusing on Buddleja cordata subsp. cordata, researchers identified a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol. [] Interestingly, one of these esters, 2[4'-hydroxyphenyl]-ethyl lignocerate, demonstrated moderate antibacterial activity against Mycobacterium tuberculosis. [] This finding highlights the potential of naturally occurring long-chain fatty acid esters as sources of bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。